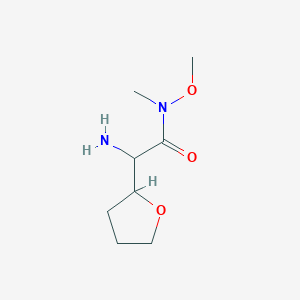

2-Amino-N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide

CAS No.:

Cat. No.: VC17667499

Molecular Formula: C8H16N2O3

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16N2O3 |

|---|---|

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | 2-amino-N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide |

| Standard InChI | InChI=1S/C8H16N2O3/c1-10(12-2)8(11)7(9)6-4-3-5-13-6/h6-7H,3-5,9H2,1-2H3 |

| Standard InChI Key | OYQMECPATVUQJE-UHFFFAOYSA-N |

| Canonical SMILES | CN(C(=O)C(C1CCCO1)N)OC |

Introduction

Molecular Structure and Nomenclature

2-Amino-N-methoxy-N-methyl-2-(oxolan-2-yl)acetamide features a central acetamide backbone (CH3CONH2) modified by three distinct substituents:

-

An amino group (-NH2) at the C2 position of the acetamide chain.

-

N-methoxy and N-methyl groups attached to the amide nitrogen.

-

A 2-(oxolan-2-yl) moiety, where oxolan (tetrahydrofuran, THF) is a five-membered oxygen-containing ring.

The IUPAC name reflects these substituents systematically: 2-amino denotes the amino group at C2, N-methoxy-N-methyl specifies the substituents on the amide nitrogen, and 2-(oxolan-2-yl) indicates the THF ring connected via its second carbon .

Stereochemical Considerations

The oxolan ring introduces chirality at C2, creating potential stereoisomers. Computational models suggest that the (R)-configuration may dominate due to steric interactions between the oxolan ring and the acetamide group .

Synthetic Pathways

Synthesis of this compound likely involves multi-step strategies, leveraging known methods for analogous structures:

Core Acetamide Formation

A Weinreb amide intermediate (N-methoxy-N-methylacetamide) can be synthesized via reaction of N,O-dimethylhydroxylamine hydrochloride with acetyl chloride in dichloromethane, as demonstrated for related compounds (78% yield) .

Reaction Scheme:

Amino Group Functionalization

The C2 amino group may be installed via:

-

Gabriel synthesis with phthalimide protection.

-

Reductive amination of a ketone precursor.

Physicochemical Properties

Spectroscopic Data:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume